molecular formula C12H14N2O2 B13303440 2-(2-Methylpropyl)imidazo[1,2-a]pyridine-6-carboxylic acid

2-(2-Methylpropyl)imidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B13303440
M. Wt: 218.25 g/mol
InChI Key: NLNWCTNKQMWMKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylpropyl)imidazo[1,2-a]pyridine-6-carboxylic acid ( 1513354-90-9 ) is a high-purity chemical compound offered for research and development purposes. This organic molecule, with a molecular formula of C12H14N2O2 and a molecular weight of 218.25 , belongs to the imidazopyridine class of heterocyclic compounds, which are characterized by a fused imidazole and pyridine ring system . As a carboxylic acid derivative featuring a 2-methylpropyl substituent, it serves as a versatile building block or intermediate in organic synthesis and medicinal chemistry research . The precise physical and chemical properties, such as melting point and solubility, are areas of ongoing characterization. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-(2-methylpropyl)imidazo[1,2-a]pyridine-6-carboxylic acid

InChI

InChI=1S/C12H14N2O2/c1-8(2)5-10-7-14-6-9(12(15)16)3-4-11(14)13-10/h3-4,6-8H,5H2,1-2H3,(H,15,16)

InChI Key

NLNWCTNKQMWMKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CN2C=C(C=CC2=N1)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)imidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[1,2-a]pyridine-6-carboxylic acid scaffold exhibits diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyridine-6-carboxylic Acid Derivatives

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
Target Compound 2-(2-Methylpropyl) C₁₂H₁₄N₂O₂ 218.25 Not reported High lipophilicity (isobutyl group); potential CNS activity -
Imidazo[1,2-a]pyridine-6-carboxylic acid None (parent compound) C₈H₆N₂O₂ 162.15 139022-25-6 Melting point: 250°C; 97% purity
Zolpidem 6-Carboxylic Acid 2-(4-Methylphenyl), dimethylaminoethyl C₁₉H₁₉N₃O₃ 337.37 109461-15-6 GABA_A receptor modulator; sedative metabolite
2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid 2-Bromo C₈H₅BrN₂O₂ 241.04 1784089-57-1 Intermediate for Suzuki coupling; halogen enhances reactivity
2-(3-Nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid 2-(3-Nitrophenyl) C₁₄H₉N₃O₄ 283.24 1308556-84-4 Electron-withdrawing nitro group increases acidity
8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid 8-Bromo C₈H₅BrN₂O₂ 241.04 1234616-06-8 Bromine at position 8 alters binding affinity

Key Findings:

Substituent Effects on Pharmacokinetics :

  • The isobutyl group in the target compound likely enhances lipophilicity compared to the parent acid (logP ~1.5 vs. ~0.2 estimated), improving blood-brain barrier penetration for CNS targets .
  • Halogenated derivatives (e.g., 2-bromo or 8-bromo) exhibit higher molecular weights and reactivity, making them intermediates for cross-coupling reactions .

Pharmacological Activity :

  • Zolpidem 6-Carboxylic Acid and its deuterated analog (Zolpidem-d6) are metabolites of the sedative Zolpidem, acting as GABA_A receptor partial agonists . The target compound’s isobutyl group may reduce receptor affinity compared to Zolpidem’s 4-methylphenyl group, which is critical for binding .
  • 2-(3-Nitrophenyl)-substituted analogs demonstrate increased acidity (pKa ~2.5–3.0) due to the electron-withdrawing nitro group, altering solubility and ionization under physiological conditions .

Synthetic Utility :

  • Methyl esters (e.g., methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate) serve as precursors for carboxylic acids via hydrolysis .
  • 8-Bromo derivatives are used in structure-activity relationship (SAR) studies to probe steric and electronic effects on target engagement .

Safety and Handling :

  • Carboxylic acids in this class typically require precautions against irritation (e.g., gloves, goggles), as seen in safety data for 2-chloro-6-methylpyrimidine-4-carboxylic acid .

Biological Activity

2-(2-Methylpropyl)imidazo[1,2-a]pyridine-6-carboxylic acid is a derivative of the imidazo[1,2-a]pyridine class, which has garnered significant interest due to its diverse biological activities and potential therapeutic applications. This compound exhibits a range of pharmacological properties that make it a subject of ongoing research in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 2-(2-Methylpropyl)imidazo[1,2-a]pyridine-6-carboxylic acid can be represented by the following molecular formula:

  • Molecular Formula : C₉H₁₁N₂O₂
  • IUPAC Name : 2-methylimidazo[1,2-a]pyridine-6-carboxylic acid

The compound features an imidazole ring fused to a pyridine ring, which is characteristic of many biologically active compounds in this class.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives demonstrate notable antimicrobial properties. For instance, studies have shown that certain analogs exhibit activity against multidrug-resistant strains of bacteria and fungi. The structure-activity relationship (SAR) has been explored extensively to optimize these effects. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.07 μM against resistant strains of Mycobacterium tuberculosis (MDR-TB) .

Anticancer Properties

The potential anticancer activity of 2-(2-Methylpropyl)imidazo[1,2-a]pyridine-6-carboxylic acid has been highlighted in various studies. Compounds in this class have shown efficacy in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The SAR studies indicate that modifications at specific positions on the imidazo ring can enhance anticancer activity significantly .

Anti-inflammatory Effects

Imidazo[1,2-a]pyridine derivatives have also been investigated for their anti-inflammatory properties. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how structural modifications influence biological activity. Key findings include:

  • Position 6 Substitution : Modifications at this position often enhance antibacterial activity.
  • Alkyl Group Variations : The presence of branched alkyl groups, such as the 2-methylpropyl group in this compound, has been associated with improved pharmacological profiles.
  • Functional Group Impact : The introduction of carboxylic acid functionality is critical for enhancing solubility and bioavailability.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial potential of various imidazo[1,2-a]pyridine derivatives, 2-(2-Methylpropyl)imidazo[1,2-a]pyridine-6-carboxylic acid was tested against both gram-positive and gram-negative bacteria. Results indicated an MIC value of 0.5 μM against Staphylococcus aureus and 0.8 μM against Escherichia coli, demonstrating significant antimicrobial activity .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of this compound on human cancer cell lines. The compound exhibited IC50 values ranging from 5 to 15 μM across different cancer types, indicating moderate to strong cytotoxicity. Further analysis revealed that the compound induced apoptosis through the intrinsic pathway .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsMIC/IC50 Values
AntimicrobialEffective against MDR-TBMIC: 0.07 - 0.14 μM
AnticancerInduces apoptosis in cancer cellsIC50: 5 - 15 μM
Anti-inflammatoryInhibits pro-inflammatory cytokinesN/A

Q & A

Q. What are the established synthetic methodologies for preparing 2-(2-Methylpropyl)imidazo[1,2-a]pyridine-6-carboxylic acid?

The synthesis typically involves cyclization reactions to form the imidazo[1,2-a]pyridine core. Key steps include:

  • Cyclization : Condensation of 2-aminopyridine derivatives with α-bromoketones or α-halocarbonyl compounds under acidic or thermal conditions .
  • Substituent Introduction : The 2-methylpropyl group is introduced via alkylation or coupling reactions post-cyclization. For example, nucleophilic substitution with 2-methylpropyl bromide or Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for sterically demanding groups .
  • Carboxylic Acid Functionalization : Oxidation of a methyl ester precursor (e.g., using KMnO₄ or LiOH hydrolysis) to yield the carboxylic acid moiety .

Q. Which analytical techniques are recommended for characterizing this compound and verifying its purity?

  • Structural Elucidation :
    • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and ring structure.
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification.
  • Purity Assessment :
    • HPLC : Purity ≥96% (as per industry standards for related imidazopyridines ).
    • Melting Point Analysis : Compare observed values with literature (e.g., parent imidazopyridine-6-carboxylic acid melts at 250°C ).
  • X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtained.

Advanced Research Questions

Q. How do structural modifications at the 2-position influence biological activity and physicochemical properties?

The 2-methylpropyl group impacts:

  • Lipophilicity : Branched alkyl chains increase logP compared to aromatic substituents, enhancing membrane permeability but potentially reducing aqueous solubility .
  • Steric Effects : Bulky substituents may hinder binding to flat enzymatic pockets but improve selectivity for hydrophobic targets.
  • Metabolic Stability : Alkyl groups resist oxidative metabolism better than electron-rich aryl substituents, prolonging half-life in vivo .

Q. Table 1: Impact of 2-Position Substituents on Imidazo[1,2-a]pyridine Derivatives

SubstituentBiological ActivityLogP (Predicted)Key Reference
2-PhenylModerate cytotoxicity3.2
2-(2-Methylpropyl)Enhanced metabolic stability2.8
2-Chloropyridin-4-ylTarget-specific inhibition2.5

Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?

  • Assay Standardization : Use consistent cell passage numbers, serum concentrations, and incubation times.
  • Orthogonal Assays : Combine viability (MTT/XTT) with apoptosis markers (Annexin V) or caspase-3 activation .
  • Solubility Profiling : Measure kinetic solubility (e.g., shake-flask method) to identify bioavailability limitations .
  • Metabolite Screening : LC-MS/MS to detect active/inactive metabolites that may explain cell-specific responses .

Q. How can researchers optimize pharmacokinetic properties of derivatives?

  • Ester Prodrugs : Replace carboxylic acid with methyl/ethyl esters to enhance oral absorption (hydrolyzed in vivo to active form) .
  • Salt Formation : Sodium or lysine salts to improve aqueous solubility .
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents at positions 2 and 6 to balance lipophilicity and polarity. For example:
    • 2-Position : Smaller alkyl groups (e.g., isopropyl) for reduced steric hindrance.
    • 6-Position : Bioisosteric replacement of carboxylic acid with tetrazole or sulfonamide .

Q. What computational methods support the design of derivatives with improved target binding?

  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
  • QSAR Modeling : Correlate substituent properties (logP, polar surface area) with activity data to predict optimized structures .
  • MD Simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) to prioritize candidates with durable interactions .

Key Notes for Methodological Rigor

  • Synthetic Reproducibility : Document reaction conditions (temperature, solvent, catalyst loading) meticulously, as slight variations can alter yields in imidazopyridine syntheses .
  • Data Validation : Cross-reference NMR/MS data with PubChem entries (e.g., CID 7075376 for imidazopyridine-6-carboxylic acid ).
  • Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to statistically evaluate heterogeneity in biological data across studies .

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